![molecular formula C18H14O3 B14421355 1a,7,8,11b-Tetrahydrotetrapheno[8,9-b]oxirene-7,8-diol CAS No. 82050-45-1](/img/structure/B14421355.png)
1a,7,8,11b-Tetrahydrotetrapheno[8,9-b]oxirene-7,8-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1a,7,8,11b-Tetrahydrotetrapheno[8,9-b]oxirene-7,8-diol is a complex organic compound with the molecular formula C18H14O3 This compound is characterized by its unique tetrahydrotetrapheno structure, which includes an oxirene ring and two hydroxyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1a,7,8,11b-Tetrahydrotetrapheno[8,9-b]oxirene-7,8-diol typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the correct formation of the oxirene ring and the hydroxyl groups.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. This often includes the use of high-pressure reactors and advanced purification techniques such as chromatography and crystallization to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
1a,7,8,11b-Tetrahydrotetrapheno[8,9-b]oxirene-7,8-diol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The hydroxyl groups can participate in substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydroxy derivatives.
Wissenschaftliche Forschungsanwendungen
1a,7,8,11b-Tetrahydrotetrapheno[8,9-b]oxirene-7,8-diol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a subject of study in biochemical research, particularly in understanding enzyme interactions.
Industry: Used in the development of advanced materials and as a precursor in the synthesis of polymers.
Wirkmechanismus
The mechanism of action of 1a,7,8,11b-Tetrahydrotetrapheno[8,9-b]oxirene-7,8-diol involves its interaction with specific molecular targets. The oxirene ring and hydroxyl groups play a crucial role in its reactivity and binding to enzymes or receptors. The pathways involved often include oxidative stress responses and signal transduction mechanisms.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
8,9-Epoxyacorenon-B: Another compound with an oxirene ring, but with different substituents and properties.
1a,11b-Dihydrotetrapheno[5,6-b]oxirene: Similar structure but lacks the hydroxyl groups present in 1a,7,8,11b-Tetrahydrotetrapheno[8,9-b]oxirene-7,8-diol.
Uniqueness
This compound is unique due to its specific arrangement of the oxirene ring and hydroxyl groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in research and industrial applications.
Eigenschaften
CAS-Nummer |
82050-45-1 |
|---|---|
Molekularformel |
C18H14O3 |
Molekulargewicht |
278.3 g/mol |
IUPAC-Name |
5-oxapentacyclo[9.8.0.03,9.04,6.012,17]nonadeca-1,3(9),7,10,12(17),13,18-heptaene-15,16-diol |
InChI |
InChI=1S/C18H14O3/c19-15-5-4-11-12(17(15)20)3-1-9-8-14-10(7-13(9)11)2-6-16-18(14)21-16/h1-8,15-20H |
InChI-Schlüssel |
ZXUZRBTXSKOEAI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=CC3=CC4=C(C=CC5C4O5)C=C32)C(C1O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


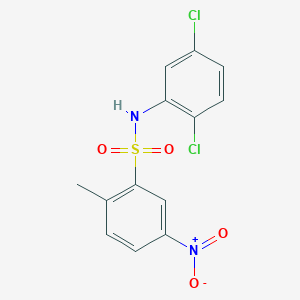
![1-{2-[4-(Benzyloxy)phenyl]ethyl}-1H-imidazole](/img/structure/B14421276.png)
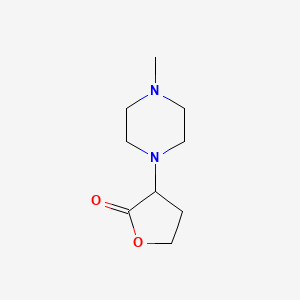
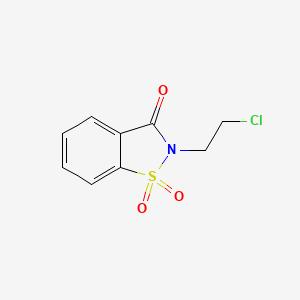
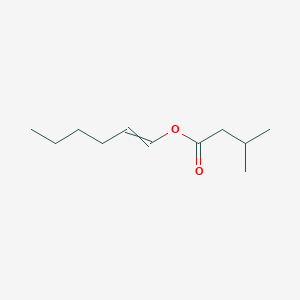
![1-(1,4-Diphenyl-2,3,7-trioxabicyclo[2.2.1]hept-5-en-5-yl)ethan-1-one](/img/structure/B14421304.png)
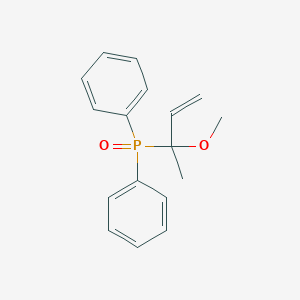
![N~1~,N~1~,N~4~,N~4~-Tetrakis[(1H-benzimidazol-2-yl)methyl]butane-1,4-diamine](/img/structure/B14421309.png)
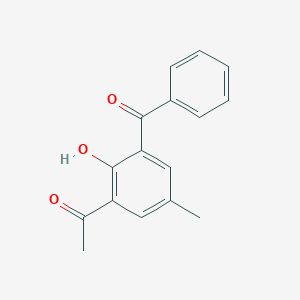
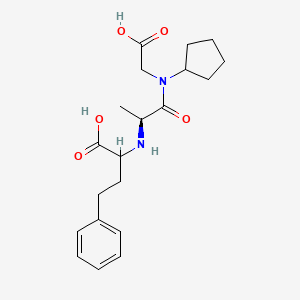

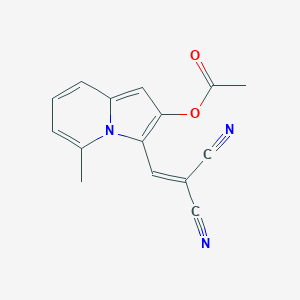
![(2-Azanidylcyclohexyl)azanide;2-[(2-phosphonoacetyl)amino]butanedioic acid;platinum(2+)](/img/structure/B14421346.png)

